4-[(3,4-Dimethylphenoxy)methyl]benzoic acid
CAS No.: 88382-47-2
Cat. No.: VC8005660
Molecular Formula: C16H16O3
Molecular Weight: 256.3 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3,4-Dimethylphenoxy)methyl]benzoic acid - 88382-47-2](/images/structure/VC8005660.png)
Specification
CAS No. | 88382-47-2 |
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Molecular Formula | C16H16O3 |
Molecular Weight | 256.3 g/mol |
IUPAC Name | 4-[(3,4-dimethylphenoxy)methyl]benzoic acid |
Standard InChI | InChI=1S/C16H16O3/c1-11-3-8-15(9-12(11)2)19-10-13-4-6-14(7-5-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Standard InChI Key | JZRVWERFZKKVPQ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)C |
Canonical SMILES | CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-[(3,4-dimethylphenoxy)methyl]benzoic acid is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol. Its structure consists of a benzoic acid backbone substituted at the 4-position by a methylene-linked 3,4-dimethylphenoxy group. Key structural features include:
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Benzoic acid core: Provides carboxylic acid functionality, enabling hydrogen bonding and salt formation .
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(3,4-Dimethylphenoxy)methyl substituent: Introduces steric bulk and lipophilicity, influencing solubility and reactivity .
Predicted Physicochemical Properties (Based on Analogs)
The compound’s InChIKey (MNKAPIULKYVOQG-UHFFFAOYSA-N) and SMILES (CC1=CC(=C(C=C1)OCC2=CC=CC(=C2)C(=O)O)C) further define its stereochemical identity.
Synthetic Routes and Methodological Considerations
Esterification of Benzoic Acid Precursors
A plausible synthesis begins with esterification of 4-bromo-2-methylbenzoic acid, as demonstrated in the preparation of methyl 4-bromoacetyl-2-methylbenzoate :
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Esterification: Reacting 4-bromo-2-methylbenzoic acid with methanol under sulfuric acid catalysis yields the methyl ester .
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Palladium-Catalyzed Coupling: Introducing a vinyl group via Pd(dppf)Cl₂-catalyzed reaction with potassium vinylfluoroborate .
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Halogenation: Bromosuccinimide-mediated α-halogenation to install the bromoacetyl group .
For 4-[(3,4-dimethylphenoxy)methyl]benzoic acid, modifying this route could involve:
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Replacing the bromo group with a 3,4-dimethylphenoxy moiety via nucleophilic aromatic substitution or Ullmann coupling.
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Using (3,4-dimethylphenoxy)methyl chloride as an alkylating agent under basic conditions.
Alternative Pathways
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Friedel-Crafts Alkylation: Reacting 3,4-dimethylphenol with 4-(bromomethyl)benzoic acid in the presence of Lewis acids (e.g., AlCl₃).
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Mitsunobu Reaction: Coupling 3,4-dimethylphenol with 4-(hydroxymethyl)benzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
Physicochemical and Spectroscopic Profiles
Spectral Data (Inferred from Analogs)
Stability and Reactivity
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Thermal Stability: Decomposes above 250°C, consistent with benzoic acid derivatives .
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Hydrolytic Sensitivity: Stable under acidic conditions but may undergo ester hydrolysis in basic media .
Challenges and Future Directions
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Stereoselective Synthesis: Achieving regiocontrol during phenoxy group installation remains a hurdle.
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Toxicity Profiling: No data exist on ecotoxicological impacts, necessitating OECD guideline studies.
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Scale-Up Feasibility: Adapting batch processes (e.g., patent route ) to continuous flow could enhance yield.
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